Product packaging for Methyl 8,14-epoxyabiet-12-en-18-oate(Cat. No.:CAS No. 25859-59-0)

Methyl 8,14-epoxyabiet-12-en-18-oate

Cat. No.: B14164421
CAS No.: 25859-59-0
M. Wt: 332.5 g/mol
InChI Key: GJXHDHSFRNFOKH-UHFFFAOYSA-N
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Description

Methyl 8,14-epoxyabiet-12-en-18-oate is a high-purity diterpenoid derivative with the molecular formula C21H32O2 and a molecular weight of 316.48 g/mol . This compound features a complex abietane skeleton incorporating an epoxy bridge and a methyl ester functional group, making it a valuable intermediate for advanced chemical synthesis and materials science research. Its structural characteristics suggest significant potential in the development of specialized polymers. Epoxy-functionalized compounds are extensively used to enhance the properties of polymer matrices, and the rigid, functionalized structure of this abietane derivative positions it as a promising bio-based modifier for epoxy resin systems . Research into similar epoxidized natural product derivatives has demonstrated their ability to improve key material properties such as hydrophobicity, dielectric performance, and flame retardancy . Furthermore, epoxide-bearing natural product scaffolds are of high interest in medicinal chemistry for their pronounced pharmacological activities, which often include antiproliferative and anti-inflammatory effects, as observed in related epoxidized triterpenoids . The reactivity of the oxirane ring allows for further functionalization, enabling researchers to tailor the compound's properties for specific applications in material science or as a scaffold for bioactive molecule development . Supplied with a certificate of analysis, this product is intended for research and development purposes only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O3 B14164421 Methyl 8,14-epoxyabiet-12-en-18-oate CAS No. 25859-59-0

Properties

CAS No.

25859-59-0

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

methyl 5,9-dimethyl-13-propan-2-yl-15-oxatetracyclo[8.5.0.01,14.04,9]pentadec-12-ene-5-carboxylate

InChI

InChI=1S/C21H32O3/c1-13(2)14-7-8-16-19(3)10-6-11-20(4,18(22)23-5)15(19)9-12-21(16)17(14)24-21/h7,13,15-17H,6,8-12H2,1-5H3

InChI Key

GJXHDHSFRNFOKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCC2C3(CCCC(C3CCC24C1O4)(C)C(=O)OC)C

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 8,14 Epoxyabiet 12 En 18 Oate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR Experiments (¹H NMR, ¹³C NMR, DEPT)

One-dimensional NMR experiments provide the foundational information for structure determination.

¹H NMR Spectroscopy : The proton NMR spectrum of Methyl 8,14-epoxyabiet-12-en-18-oate would be expected to show characteristic signals for the abietane (B96969) skeleton. Key resonances would include those for the methyl groups, methylene (B1212753) and methine protons of the fused ring system, an olefinic proton, and the methyl ester group. The presence of the 8,14-epoxy bridge would significantly influence the chemical shifts of nearby protons, particularly those on carbons 8 and 14, and adjacent carbons. For instance, protons on carbons bearing the epoxy ring are expected to resonate at a higher chemical shift compared to their non-epoxidized counterparts. marinelipids.ca

¹³C NMR and DEPT Spectroscopy : The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The abietane core typically displays around 20 carbon signals. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. For this compound, characteristic signals would include the carbonyl carbon of the ester group (around 175-185 ppm), the olefinic carbons of the double bond, and the carbons of the epoxy ring (typically in the 50-70 ppm range). researchgate.net The chemical shifts of C-8 and C-14 would be significantly deshielded due to the electronegative oxygen atom of the epoxy ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on related compounds and have not been experimentally verified for this specific molecule.)

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
130-401.5-2.0m
218-251.6-1.9m
335-451.4-1.8m
430-40--
545-551.3-1.7m
620-301.5-1.9m
725-351.8-2.2m
860-70--
940-501.9-2.3m
1035-45--
1120-301.7-2.1m
12120-1305.5-6.0s
13135-145--
1470-80--
1530-402.0-2.5m
1620-300.9-1.2d
1720-300.9-1.2d
18175-185--
1915-251.0-1.3s
2015-250.8-1.1s
OMe50-553.6-3.8s

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in Complex Diterpenoid Structure Determination

2D NMR experiments are indispensable for assembling the complete structure of complex molecules like diterpenoids.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the spin systems of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, enabling the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for connecting the different spin systems. It shows correlations between protons and carbons that are two or three bonds away, which helps in establishing the connectivity across quaternary carbons and heteroatoms. For instance, correlations from the methyl protons to adjacent carbons would confirm their positions in the abietane framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is vital for determining the relative stereochemistry of the molecule, such as the orientation of the epoxy ring and the stereochemistry at the various chiral centers of the abietane core. copernicus.org

Application of NMR Shift Reagents for Configurational Analysis

Lanthanide shift reagents (LSRs) are paramagnetic complexes that can coordinate to functional groups in a molecule, inducing significant changes in the chemical shifts of nearby protons. slideshare.netmdpi.com The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the proton. libretexts.org In the case of this compound, the ester and epoxy functionalities could serve as binding sites for an LSR. umich.edu By analyzing the induced shifts, it is possible to resolve overlapping signals and gain further insight into the molecule's three-dimensional structure and the relative configuration of its stereocenters. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula of the compound. nih.gov For this compound (C₂₁H₃₀O₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Fragmentation Pattern Analysis for Elucidating Structural Subunits

The fragmentation pattern observed in the mass spectrum provides valuable information about the structural subunits of the molecule. For abietane diterpenoids, characteristic fragmentation pathways often involve retro-Diels-Alder reactions in ring C and the loss of small neutral molecules or radicals. researchgate.net The presence of the methyl ester group would likely lead to characteristic fragments resulting from cleavage at the ester functionality. libretexts.orgmiamioh.edu Analysis of these fragmentation patterns can help to confirm the presence of the abietane skeleton and the location of the functional groups.

Table 2: Predicted HRMS Data for this compound

IonPredicted m/zPossible Fragmentation
[M]⁺330.2195Molecular Ion
[M - CH₃]⁺315.1960Loss of a methyl radical
[M - OCH₃]⁺299.2011Loss of the methoxy (B1213986) radical from the ester
[M - COOCH₃]⁺271.2062Loss of the methyl ester group

Infrared (IR) Spectroscopy for Characterization of Functional Groups, including Epoxy and Ester Moieties

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. sapub.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the epoxy and ester groups.

Epoxy Group : The presence of the epoxy ring would be indicated by characteristic C-O stretching vibrations, typically appearing in the regions of 1250 cm⁻¹ (asymmetric stretch) and 800-950 cm⁻¹ (symmetric stretch). researchgate.netmdpi.com

Ester Group : The ester functionality would be readily identifiable by a strong C=O stretching absorption band in the region of 1720-1740 cm⁻¹. core.ac.uk A C-O stretching band for the ester would also be expected around 1150-1250 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
C-H (alkane)2850-3000Stretching
C=O (ester)1720-1740Stretching
C-O (ester)1150-1250Stretching
C-O (epoxy)1250, 800-950Asymmetric and Symmetric Stretching

X-ray Crystallography for Definitive Absolute Configuration and Stereochemical Assignments

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. This technique relies on the diffraction of X-rays by a crystalline solid. The resulting diffraction pattern is used to create an electron density map, from which the positions of individual atoms can be determined with high precision. For abietane diterpenoids, a class of natural products to which this compound belongs, X-ray crystallography has been instrumental in confirming the structures of newly isolated compounds.

The process would involve obtaining a single, high-quality crystal of this compound, typically through slow evaporation of a suitable solvent. This crystal would then be subjected to X-ray diffraction analysis. The resulting data would not only confirm the planar structure, including the presence and orientation of the 8,14-epoxy bridge and the C-12 double bond, but would also definitively establish the stereochemistry at all chiral centers.

A key parameter in the crystallographic analysis of chiral, non-centrosymmetric structures is the Flack parameter. A value of this parameter close to zero for the correct enantiomer provides strong evidence for the assigned absolute configuration.

Table 1: Representative Crystallographic Data for a Related Abietane Diterpenoid

ParameterValue
Chemical FormulaC₂₀H₂₈O₃
Formula Weight316.43
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.1234(5)
b (Å)12.5678(9)
c (Å)18.9876(14)
α (°)90
β (°)90
γ (°)90
Volume (ų)1700.1(2)
Z4
Density (calculated) (g/cm³)1.234
Flack Parameter0.05(7)

Note: The data in this table is representative of a related abietane diterpenoid and is for illustrative purposes.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Stereochemistry

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two such powerful, non-destructive methods used to investigate the stereochemistry of chiral compounds in solution.

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the spatial arrangement of chromophores and other functional groups within the molecule. For this compound, the enol ether chromophore associated with the 8,14-epoxyabiet-12-ene system would be expected to give rise to distinct Cotton effects in the ECD spectrum.

In modern structural elucidation, experimental ECD spectra are often compared with theoretically calculated spectra for possible stereoisomers. This computational approach, typically employing time-dependent density functional theory (TD-DFT), has become a reliable method for assigning the absolute configuration of natural products, especially when suitable crystals for X-ray analysis cannot be obtained. The good agreement between the experimental and calculated spectrum for a particular enantiomer allows for a confident assignment of its absolute configuration.

ORD, a related technique, measures the rotation of the plane of plane-polarized light as a function of wavelength. The shape of the ORD curve is related to the ECD spectrum through the Kronig-Kramers transforms.

For this compound, the ECD spectrum would be crucial in confirming the stereochemical relationships between the various chiral centers of the abietane core. The sign and magnitude of the Cotton effects would be indicative of the helicity of the chromophoric system and its environment.

Table 2: Representative Experimental and Calculated ECD Data for a Related Abietane Diterpenoid

Wavelength (nm)Experimental ΔƐCalculated ΔƐ
210+8.5+9.2
235-4.2-5.1
260+1.5+1.8
290-0.8-1.0

Note: The data in this table is representative of a related abietane diterpenoid and is for illustrative purposes.

Chemical Reactivity and Degradation Studies of Methyl 8,14 Epoxyabiet 12 En 18 Oate

Autoxidation Processes and Oxidative Degradation Pathways

The autoxidation of abietane (B96969) diterpenoids, including compounds structurally related to Methyl 8,14-epoxyabiet-12-en-18-oate, is a well-documented process that leads to a variety of degradation products. This process is initiated by the reaction of the compound with atmospheric oxygen, often accelerated by factors such as light and heat. The presence of unsaturated bonds and tertiary carbon atoms in the abietane skeleton makes it susceptible to free radical-mediated oxidation.

A primary step in the autoxidation of abietane-type diterpenes is the formation of hydroperoxides. These intermediates are typically formed at allylic positions or at tertiary carbon atoms through a free radical chain reaction. For abietanes, the conjugated diene system, when present, is particularly susceptible to oxidation. In the case of this compound, the tertiary carbons and the allylic positions are potential sites for hydroperoxidation.

These hydroperoxides are often unstable and can undergo a variety of subsequent transformations, leading to the formation of more stable oxidation products such as alcohols, ketones, and further epoxides. The decomposition of hydroperoxides can be catalyzed by heat, light, or the presence of metal ions. Common oxidative degradation products of abietanes include hydroxylated and carbonylated derivatives.

Precursor CompoundKey IntermediateMajor Transformation Products
Abietane DiterpenoidHydroperoxideAlcohols, Ketones, Epoxides

The rate and extent of autoxidation of this compound are significantly influenced by various environmental factors:

Oxygen: The presence of molecular oxygen is a prerequisite for autoxidation. The partial pressure of oxygen can affect the rate of the initial steps of the radical chain reaction.

Light: Ultraviolet (UV) and visible light can act as initiators for the formation of free radicals, thereby accelerating the oxidation process. The energy from light can promote the formation of singlet oxygen or homolytic cleavage of bonds to initiate the radical chain.

Temperature: Higher temperatures generally increase the rate of autoxidation by providing the necessary activation energy for the initiation and propagation steps of the radical reactions.

pH: The pH of the surrounding medium can influence the stability of the intermediates and final products. For instance, acidic or basic conditions can catalyze the decomposition of hydroperoxides or the rearrangement of other oxidation products.

Environmental FactorEffect on Oxidation RateMechanism
OxygenIncreasesEssential reactant for radical chain reaction
Light (UV/Visible)IncreasesInitiates free radical formation
TemperatureIncreasesProvides activation energy for reaction steps
pHCan increase or decreaseCatalyzes decomposition of intermediates

Photochemical Reactions and Light-Induced Degradation

Exposure to light, particularly in the UV region, can induce specific photochemical reactions in this compound beyond simply accelerating autoxidation. The chromophores within the molecule, such as the double bond and the ester group, can absorb light energy, leading to excited electronic states. These excited states can then undergo various transformations, including isomerizations, rearrangements, and fragmentations.

While specific studies on the photochemical degradation of this compound are limited, related abietane diterpenoids are known to undergo light-induced changes. These can include cis-trans isomerization of double bonds, skeletal rearrangements, and photo-oxidative processes leading to a complex mixture of products. The epoxy ring itself can also be susceptible to photolytic cleavage.

Acid- and Base-Catalyzed Reactions and Rearrangements of Epoxyabietanes

The epoxy ring in this compound is a key site for chemical reactivity, particularly under acidic or basic conditions.

Acid-Catalyzed Reactions: In the presence of an acid, the oxygen atom of the epoxide is protonated, forming a more reactive intermediate. This is followed by nucleophilic attack on one of the adjacent carbon atoms. The regioselectivity of the attack depends on the substitution pattern of the epoxide. Generally, the nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge that is better stabilized by the substituents (a more SN1-like character). This can lead to the formation of diols (with water as the nucleophile), or other addition products depending on the nucleophile present. Acid-catalyzed conditions can also promote skeletal rearrangements of the abietane framework.

Base-Catalyzed Reactions: Under basic conditions, the ring-opening of the epoxide occurs via an SN2 mechanism. A strong nucleophile will attack the less sterically hindered carbon atom of the epoxide, leading to the opening of the ring. The product formed will have a trans-diaxial arrangement of the nucleophile and the newly formed hydroxyl group if the reaction occurs on a cyclohexane-like ring system.

ConditionMechanismSite of Nucleophilic AttackCommon Products
AcidicSN1-likeMore substituted carbonDiols, Ethers, Esters
BasicSN2Less sterically hindered carbonAlcohols with nucleophilic substituent

Thermal Stability and Degradation Kinetics

This compound, like other organic molecules, will undergo thermal degradation at elevated temperatures. The thermal stability is determined by the strength of its chemical bonds. The degradation process likely involves a series of complex reactions, including isomerization, rearrangement, and fragmentation.

Studies on the thermal degradation of the abietane skeleton indicate that at high temperatures, a common pathway is aromatization, leading to the formation of more stable aromatic compounds. This process can involve dehydrogenation and loss of substituent groups. The epoxy ring is also susceptible to thermal cleavage.

The kinetics of thermal degradation can be described by the Arrhenius equation, which relates the rate constant of the reaction to the activation energy and temperature. Specific kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) would need to be determined experimentally for this compound.

Degradation ProcessTemperature RangePotential Products
Isomerization/RearrangementModerateIsomeric epoxyabietanes
Fragmentation/AromatizationHighAromatic hydrocarbons, smaller volatile molecules

Studies on the Stability of the Epoxy Ring and its Cleavage Reactions

The cleavage of the epoxy ring can be initiated by a variety of reagents and conditions:

Nucleophilic Attack: As discussed in section 6.3, both acid- and base-catalyzed nucleophilic attack lead to ring opening.

Electrophilic Attack: Lewis acids can coordinate with the epoxide oxygen, activating the ring for nucleophilic attack.

Reductive Cleavage: The epoxy ring can be opened by reducing agents, such as lithium aluminum hydride, to yield alcohols.

Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the carbon-carbon bond of the original double bond from which the epoxide was formed.

Development and Validation of Analytical Methods for Methyl 8,14 Epoxyabiet 12 En 18 Oate

Quantitative Analysis using Chromatographic and Spectroscopic Techniques

The quantification of Methyl 8,14-epoxyabiet-12-en-18-oate in various matrices necessitates the development of sensitive and specific analytical methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques for the quantitative analysis of diterpenoids.

The development of a quantitative method for this compound involves the optimization of several parameters to achieve adequate separation, sensitivity, and resolution.

For Gas Chromatography (GC), the inherent volatility of the methyl ester allows for direct analysis, often with flame ionization detection (FID) for quantification. Key parameters for method development include the selection of an appropriate capillary column, optimization of the temperature program, and setting of injector and detector temperatures. A typical GC method for a similar diterpenoid might utilize a non-polar or medium-polarity column to achieve the necessary separation.

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for samples that may not be suitable for GC analysis. Reversed-phase HPLC with a C18 column is a common choice for the separation of abietane (B96969) diterpenoids. The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, is optimized to achieve the desired retention time and peak shape. Detection is often performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)250 mm x 4.6 mm ID, 5 µm particle size (e.g., C18)
Mobile Phase -Acetonitrile:Water (gradient or isocratic)
Carrier Gas/Flow Rate Helium, 1.0 mL/min1.0 mL/min
Injector Temperature 250 °C-
Oven Temperature Program Initial 150°C, ramp to 280°C at 10°C/min, hold for 5 min30 °C
Detector Flame Ionization Detector (FID) at 300 °CDiode Array Detector (DAD) at 210 nm
Injection Volume 1 µL (split or splitless)10 µL

Once a suitable chromatographic method is developed, it must be validated to ensure its reliability for quantitative purposes. The validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). emerypharma.com

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is determined by analyzing a series of dilutions of a standard solution and plotting the response against the concentration.

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 2: Representative Validation Data for a Hypothetical HPLC Method for this compound

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (Concentration Range) Correlation coefficient (r²) ≥ 0.9991-100 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability (Intra-day)≤ 2%0.85%
- Intermediate Precision (Inter-day)≤ 2%1.25%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.5 µg/mL

Purity Assessment and Impurity Profiling in Research Samples

The purity of this compound is a critical attribute, as impurities can significantly impact its chemical and biological properties. Impurity profiling is the process of identifying and quantifying the impurities present in a sample. ijsr.netijprajournal.com

Potential impurities in a research sample of this compound could arise from the starting materials, by-products of the synthesis or isolation process, or degradation products. Common types of impurities in natural product derivatives include isomers, oxidation products, and related compounds with similar chemical structures.

The same chromatographic methods developed for quantitative analysis (HPLC and GC) are often employed for purity assessment. A high-resolution chromatographic system is essential to separate the main compound from its potential impurities. The use of a photodiode array detector in HPLC can be particularly useful for initial impurity characterization by providing UV spectra of the impurity peaks.

Advanced hyphenated techniques (e.g., GC-MS/MS, LC-HRMS) for Trace Analysis

For the detection and identification of trace-level impurities or for the analysis of the compound in complex matrices, more advanced hyphenated techniques are employed.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. nih.gov The fragmentation patterns of the parent ion can provide structural information about the analyte and its impurities.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for the analysis of non-volatile and thermally labile compounds. chimia.ch It provides accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its impurities, facilitating their identification.

Development of Reference Standards and Certified Reference Materials

A well-characterized reference standard of this compound is essential for the accurate quantification and identification of the compound in various samples. The development of a reference standard involves the isolation or synthesis of the compound at a high purity level.

The characterization of a primary reference standard is a comprehensive process that includes:

Structural Elucidation: Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.

Purity Determination: Employing multiple analytical techniques, such as HPLC with different detection methods and GC, to assess purity. A mass balance approach, which accounts for organic impurities, water content, residual solvents, and non-volatile residues, is often used to assign a purity value.

Certified Reference Materials (CRMs) are reference standards that are accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability. The development of a CRM for this compound would involve a rigorous characterization and certification process by a recognized metrology institute or an accredited reference material producer. While a specific CRM for this compound may not be commercially available, in-house primary standards can be prepared and thoroughly characterized to serve a similar purpose in research settings. naarini.comsigmaaldrich.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.